Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate
Overview
Description
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is a chemical compound with the molecular formula C14H13ClF2N2O4S2 and a molecular weight of 410.85 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorinated and fluorinated phenyl ring, a sulfonyl group, and a thiazolyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the phenyl ring: The chlorinated and fluorinated phenyl ring is attached to the sulfonyl group through substitution reactions.
Formation of the carbamate group: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions
Chemical Reactions Analysis
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbamate groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-2-yl)carbamate: This compound has a similar structure but with the thiazole ring attached at a different position.
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(imidazol-4-yl)carbamate: This compound contains an imidazole ring instead of a thiazole ring.
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(pyridyl-4-yl)carbamate: This compound features a pyridine ring in place of the thiazole ring.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2,4-difluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXRPSUESZMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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